Product packaging for Imidazo[1,5-a]pyridine-6-carboxylic acid(Cat. No.:CAS No. 256935-76-9)

Imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1322488
CAS No.: 256935-76-9
M. Wt: 162.15 g/mol
InChI Key: JUDANXSOGJLMJU-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1322488 Imidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 256935-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDANXSOGJLMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626519
Record name Imidazo[1,5-a]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-76-9
Record name Imidazo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-6-carboxylic acid
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Contextualization Within Imidazo 1,5 a Pyridine Chemistry

The imidazo[1,5-a]pyridine (B1214698) ring system is a fused aromatic heterocycle, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. nih.gov This scaffold is one of several possible isomers of imidazopyridine and is noted for its unique chemical properties and versatility. rsc.orgresearchgate.net The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a distinct electronic environment that influences the molecule's reactivity and intermolecular interactions.

Derivatives of the imidazo[1,5-a]pyridine scaffold are significant structural components in a wide array of pharmaceuticals and agrochemicals. rsc.org The scaffold's rigid, planar structure and its capacity for substitution at various positions allow for the fine-tuning of its physicochemical and biological properties. rsc.org This adaptability has made the imidazo[1,5-a]pyridine nucleus a subject of intense research, leading to its incorporation into compounds with diverse applications, from medicinal agents to luminescent materials and coordination polymers. rsc.orgnih.gov

Historical Perspectives on Imidazo 1,5 a Pyridine Scaffold Investigations

The synthesis of imidazopyridines has been a subject of considerable interest for many decades. rsc.org Early synthetic work on the broader class of imidazopyridines laid the groundwork for accessing the various isomeric forms, including the imidazo[1,5-a]pyridine (B1214698) scaffold. While the imidazo[1,2-a]pyridine (B132010) isomer has been more extensively studied, particularly for pharmaceutical applications, dedicated synthetic methodologies for the imidazo[1,5-a]pyridine system have been developed and refined over the years. nih.gov

The investigation into imidazo[1,5-a]pyridine synthesis has evolved to include a variety of strategies such as cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org These methods provide access to the core scaffold from readily available starting materials. The continued development of novel and efficient synthetic routes remains an active area of research, driven by the growing interest in the unique properties and applications of imidazo[1,5-a]pyridine derivatives. acs.org

Significance of the Imidazo 1,5 a Pyridine 6 Carboxylic Acid Moiety in Modern Chemical Biology

The Imidazo[1,5-a]pyridine-6-carboxylic acid moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build ligands for multiple biological targets. researchgate.net Its primary significance lies in its role as a key intermediate for the synthesis of complex, biologically active molecules. nbinno.com The carboxylic acid group at the 6-position provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups to create libraries of derivatives for biological screening.

A prominent example of its significance is in the development of novel cancer therapeutics. Derivatives of this compound have been investigated as potent inhibitors of key signaling pathways involved in cancer progression. google.com For instance, the compound GDC-0623, an amide derivative, is a potent and selective inhibitor of MEK1 (mitogen-activated protein kinase kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in tumors. nih.gov This highlights the crucial role of the this compound core in the design of targeted anti-cancer agents. nih.gov

Beyond oncology, the broader imidazo[1,5-a]pyridine (B1214698) scaffold has been explored for a range of biological activities, including antitumoral and antibacterial effects, further underscoring the importance of its derivatives in chemical biology. researchgate.net

Table 1: Investigated Biological Activities of Imidazo[1,5-a]pyridine Derivatives

Biological Target/Activity Therapeutic Area Key Findings
MEK1 Inhibition Oncology Derivatives act as potent, non-ATP competitive inhibitors, showing efficacy against mutant BRAF and KRAS tumors. nih.gov
Tubulin Polymerization Oncology Hybrid molecules incorporating the scaffold have shown to inhibit tubulin polymerization and induce apoptosis. researchgate.net
PI3K/Akt Pathway Oncology Certain hybrids have demonstrated dual inhibition of tubulin polymerization and the PI3K/Akt signaling pathway. researchgate.net
General Cytotoxicity Oncology Various derivatives exhibit significant cytotoxic activity against panels of human tumor cell lines. researchgate.net
Antibacterial Effects Infectious Disease The scaffold has been investigated for the development of new antibacterial agents. researchgate.net

Overview of Current Research Frontiers and Prospective Directions

Established Synthetic Routes to the Imidazo[1,5-a]pyridine Core Structure

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through a variety of synthetic strategies, each offering unique advantages in terms of starting material availability, substrate scope, and reaction conditions. Key methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org

Cyclocondensation Strategies

Cyclocondensation reactions are among the most common and versatile methods for synthesizing the imidazo[1,5-a]pyridine core. These strategies typically involve the reaction of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner to form the five-membered imidazole (B134444) ring. nih.govbeilstein-journals.org

A prominent approach involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. nih.govnih.gov This activation is often achieved using a combination of phosphorous acid in a polyphosphoric acid (PPA) medium. nih.govnih.gov The proposed mechanism suggests that heating nitroalkanes in PPA generates phosphorylated nitronates, which are potent electrophiles. beilstein-journals.org The 2-(aminomethyl)pyridine then attacks this species, leading to a cascade of reactions including a 5-exo-trig cyclization and subsequent elimination to afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org

The choice of electrophilic component is broad, extending beyond nitroalkanes. Various C1 electrophiles have been successfully employed, including:

Carboxylic acids nih.govbeilstein-journals.org

Acyl anhydrides nih.govbeilstein-journals.org

Acyl chlorides nih.govbeilstein-journals.org

Esters nih.govbeilstein-journals.org

Thioamides nih.govbeilstein-journals.org

Dithionates nih.govbeilstein-journals.org

Thiocarbamates nih.govbeilstein-journals.org

The reaction conditions for these cyclocondensations can be quite harsh, sometimes requiring high temperatures. nih.gov For instance, the reaction of N-tosylated 2-(aminomethyl)pyridine with various nitroalkanes in 87% PPA required heating to 160 °C to achieve good yields. beilstein-journals.org

Starting Material 1Starting Material 2Reagents/ConditionsProductYield (%)
2-Picolylamine1-NitropropanePPA, H₃PO₃, 140 °C3-Ethylimidazo[1,5-a]pyridine53
2-Picolylamine1-NitrobutanePPA, H₃PO₃, 140 °C3-Propylimidazo[1,5-a]pyridine59
2-Picolylamine1-NitrohexanePPA, H₃PO₃, 140 °C3-Pentylimidazo[1,5-a]pyridine56
N-Tosyl-2-picolylamine1-Nitropropane87% PPA, 160 °C3-Ethylimidazo[1,5-a]pyridine71

This table presents data on the synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-picolylamine derivatives with electrophilically activated nitroalkanes. Data sourced from beilstein-journals.orgresearchgate.netbeilstein-journals.org.

Cycloaddition Reactions

Cycloaddition reactions represent another pathway to the imidazo[1,5-a]pyridine skeleton. These reactions involve the concerted or stepwise formation of the heterocyclic ring from unsaturated precursors. While information specifically detailing 1,3-dipolar cycloadditions for the imidazo[1,5-a]pyridine isomer is less common compared to its imidazo[1,2-a]pyridine (B132010) counterpart, the general strategy remains a key approach in heterocyclic synthesis. rsc.orgijcce.ac.ir Potential routes could involve the reaction of pyridine-derived dipoles with suitable dipolarophiles, or vice versa, to construct the fused imidazole ring in a single step.

Oxidative Cyclization Protocols

Oxidative cyclization methods provide an efficient means to construct imidazo[1,5-a]pyridines, often by forming multiple carbon-heteroatom bonds in a single operation under oxidative conditions. rsc.org These protocols can proceed through transition-metal-catalyzed or metal-free pathways.

One notable metal-free approach involves the use of molecular iodine (I₂) as an oxidant. rsc.org This method facilitates a transition-metal-free sp³ C-H amination reaction between 2-pyridyl ketones and alkylamines. rsc.org In the presence of sodium acetate, the iodine-mediated oxidative annulation of these readily available starting materials produces a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner. rsc.org

Copper-catalyzed reactions are also prevalent. A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) can proceed through a condensation-amination-oxidative dehydrogenation process to yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org This reaction conveniently uses molecular oxygen (O₂) as a clean oxidant. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

Starting Material 1Starting Material 2Catalyst/OxidantProduct Type
2-Pyridyl KetoneAlkylamineI₂ / NaOAcSubstituted Imidazo[1,5-a]pyridine
Pyridine KetoneBenzylamineCu(II) / O₂1,3-Diarylated Imidazo[1,5-a]pyridine
2-Benzoylpyridineα-Amino AcidCu/I₂1,3-Disubstituted Imidazo[1,5-a]pyridine

This table summarizes various oxidative cyclization strategies for the synthesis of the imidazo[1,5-a]pyridine core. Data sourced from rsc.orgorganic-chemistry.org.

Transannulation Approaches

Transannulation reactions involve the transformation of one heterocyclic ring into another. This strategy has been successfully applied to the synthesis of imidazo[1,5-a]pyridines, typically starting from pyridotriazoles. organic-chemistry.orgacs.org

A copper-catalyzed denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids provides an effective route to the target scaffold. acs.orgacs.org This reaction proceeds via a cascade involving aerobic oxidation and denitrogenation, with molecular oxygen from the air serving as the sole oxidant, making the process more sustainable. acs.org The methodology shows good functional group tolerance and is also applicable to α-amino acids, which undergo a decarboxylative oxidative cyclization. acs.orgacs.org

A metal-free alternative involves the denitrogenative transannulation of pyridotriazoles with nitriles using boron trifluoride etherate (BF₃·Et₂O) as a catalyst. organic-chemistry.org The choice of solvent has been found to be critical in this transformation, with a mixture of dichlorobenzene and dichloroethane enabling quantitative yields of the desired imidazo[1,5-a]pyridines. organic-chemistry.org

Vilsmeier-Type Cyclizations and Related Reactions

The Vilsmeier-Haack reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)) is a versatile tool in organic synthesis, capable of effecting formylation and cyclization reactions. rsc.orgrsc.org A versatile, one-step synthesis of imidazo[1,5-a]pyridines has been developed using the reaction of pyridine-2-carbonitriles with DMF under Vilsmeier conditions. rsc.org This methodology has also been extended to the synthesis of related fused systems like imidazo[1,5-a]quinolines. rsc.org The reaction mechanism involves the generation of an electrophilic iminium salt (the Vilsmeier reagent) which reacts with the starting nitrile to initiate the cyclization cascade. rsc.org

Methods Employing Triphosgene (B27547) and Thiophosgene (B130339)

Triphosgene, a stable solid equivalent of the highly toxic phosgene (B1210022) gas, and thiophosgene have proven to be effective reagents for the cyclization of 2-(aminomethyl)pyridine derivatives to form the imidazo[1,5-a]pyridine ring system. lew.roresearchgate.net

A facile synthesis has been described starting from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine. lew.ro Reaction of this key intermediate with triphosgene in a biphasic system of dichloromethane (B109758) and aqueous sodium hydrogen carbonate provides 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol in good yield. lew.roresearchgate.net Similarly, reaction with thiophosgene can be used to generate the corresponding 3-thiol derivative. researchgate.net This method offers a direct and efficient route to 3-substituted imidazo[1,5-a]pyridines that is distinct from other known syntheses. lew.ro

Amine PrecursorReagentBaseProductYield (%)
2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridineTriphosgeneNaHCO₃8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol72
2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridineThiophosgeneNaHCO₃8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol65

This table shows representative syntheses of imidazo[1,5-a]pyridine derivatives using triphosgene and thiophosgene. Data sourced from lew.roresearchgate.net.

One-Pot Synthetic Procedures

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex heterocyclic systems like imidazo[1,5-a]pyridines. mdpi.commdpi.com These reactions combine multiple reactants in a single step, avoiding the need for isolation of intermediates and thus saving time and resources. mdpi.com For instance, a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionalities. organic-chemistry.orgorganic-chemistry.org Another approach involves the reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. acs.org These reactions proceed through a sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to yield highly substituted furan (B31954) derivatives attached to a pyridine moiety. acs.org

While not always directly yielding the 6-carboxylic acid derivative, these one-pot methodologies provide a versatile platform where appropriately substituted starting materials could be used to generate the target scaffold. For example, employing a picolinaldehyde precursor with a carboxyl or ester group at the 5-position could theoretically lead to the desired this compound framework. The efficiency of these methods makes them attractive for building libraries of related compounds. mdpi.combio-conferences.org

Ritter-Type Reaction Methodologies

A notable and innovative method for synthesizing the imidazo[1,5-a]pyridine core involves an intermolecular Ritter-type reaction. acs.org This approach utilizes the reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. acs.orgnih.gov The reaction is effectively catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.gov Bi(OTf)₃ is particularly effective in converting the benzylic alcohol of the pyridinylmethanol into a reactive benzylic cation, which is then trapped by the nitrile in the key step of the Ritter reaction. acs.org This methodology is valued for its wide substrate scope and the ability to produce the desired imidazo[1,5-a]pyridine analogs in yields ranging from moderate to excellent. acs.orgnih.gov The unique structures generated through this pathway have potential applications in medicinal chemistry. acs.org

Regioselective Synthesis of this compound

Achieving regioselectivity is paramount in the synthesis of specifically substituted heterocycles. For this compound, the strategy hinges on introducing the carboxylic acid group at the correct position on the pyridine ring of the precursor.

Introduction of the Carboxylic Acid Functionality at Position 6

The most direct strategy for the regioselective synthesis of this compound involves starting with a pyridine precursor that already contains the desired functionality at the correct position. Most synthetic approaches to the imidazo[1,5-a]pyridine core rely on the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. beilstein-journals.orgnih.gov Therefore, to obtain the 6-carboxy derivative, a synthesis would logically commence with a 5-substituted-2-(aminomethyl)pyridine.

The carboxylic acid group, or a precursor such as an ester or nitrile, would be located at the C5 position of the pyridine ring. This pre-functionalized aminomethylpyridine can then undergo cyclization with an appropriate C1-synthon, such as a carboxylic acid, acyl chloride, or aldehyde, to form the imidazole ring. nih.gov This ensures that the carboxylic acid functionality is unambiguously positioned at C6 of the final imidazo[1,5-a]pyridine product. For example, Pd-catalyzed aminocarbonylation has been used to introduce carboxamide groups at the C6 position of the related imidazo[1,2-a]pyridine scaffold, starting from the corresponding 6-iodo derivative, showcasing a post-synthesis functionalization strategy that could also be adapted. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the context of the Ritter-type synthesis of imidazo[1,5-a]pyridines, a systematic screening of reaction parameters has been shown to significantly improve outcomes. acs.org Key variables include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents.

For the Bi(OTf)₃/p-TsOH catalyzed Ritter reaction, it was found that the equivalents of the acid catalyst played a critical role. acs.org An investigation revealed that increasing the amount of p-TsOH from 3.0 to 7.5 equivalents dramatically increased the product yield from 38% to 97% under specific conditions. acs.org The presence of the Bi(OTf)₃ Lewis acid was also shown to be crucial; its omission led to a significant drop in yield. acs.org The reaction temperature is another important factor, with higher temperatures sometimes leading to slightly better yields, although this can also lead to decomposition with sensitive substrates. acs.org

Below is a data table illustrating the optimization of a Ritter-type reaction for an imidazo[1,5-a]pyridine derivative.

Entryp-TsOH (equiv)Bi(OTf)₃ (mol%)Temperature (°C)Yield (%)
13.058538
23.05100~40-45
33.05150~40-45
45.0515078
57.0515049
65.0015065
77.5515097

This table is representative of optimization data found in the literature for related syntheses. acs.org

Scale-Up Synthesis Considerations

Key considerations for scale-up include:

Reagent Choice: Using commercially available, inexpensive, and less hazardous starting materials is crucial.

Catalyst Loading: Minimizing the amount of expensive catalysts, like those based on palladium or bismuth, is economically important. For heterogeneous catalysts, recyclability is a major advantage. nih.gov

Thermal Management: Exothermic reactions that are easily managed in small flasks can pose significant safety risks on a larger scale. Proper engineering controls are needed to dissipate heat effectively.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing procedures that yield a product pure enough to be isolated by crystallization or simple extraction is highly desirable.

Solvent Use: Minimizing solvent volume and using greener, recyclable solvents are important for both environmental and economic reasons. researchgate.net

For instance, a protocol for a 100 g scale synthesis of a key amine intermediate for an imidazo[1,5-a]pyridine derivative has been developed, highlighting that large-scale production of these scaffolds is feasible with careful process development. researchgate.net

Derivatization and Analog Generation from this compound

The carboxylic acid group at the C6 position is a versatile chemical handle for generating a wide array of analogs. Standard organic transformations can be applied to this group to explore structure-activity relationships (SAR) in medicinal chemistry programs. frontiersin.orgnih.gov The synthesis of various amide analogues through EDC-mediated coupling reactions with a range of amines is a common and straightforward derivatization strategy. nih.gov This approach has been successfully used in the development of imidazo[1,2-a]pyridine-based antitubercular agents. nih.govrsc.org

Common derivatizations of the carboxylic acid functionality include:

Amide Formation: Coupling with various primary or secondary amines to form amides. This is one of the most common derivatizations to modulate biological activity and physical properties.

Esterification: Reaction with alcohols under acidic conditions or via an activated acid intermediate to produce esters. Esters can act as prodrugs or modify the compound's solubility.

Reduction: Reduction of the carboxylic acid to a primary alcohol, which can then be further functionalized.

Conversion to Acyl Halides: Transformation into a more reactive acyl chloride or bromide, which can then be used to react with a wider range of nucleophiles.

These derivatizations allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capability, and steric profile, which are critical for optimizing interactions with biological targets.

Functional Group TransformationReagentsResulting Functional Group
Amide CouplingAmine (R-NH₂), EDC, HOBtAmide (-CONH-R)
EsterificationAlcohol (R-OH), H⁺ (cat.) or SOCl₂ then R-OHEster (-COO-R)
ReductionLiAlH₄ or BH₃·THFPrimary Alcohol (-CH₂OH)
Acyl Halide FormationSOCl₂ or (COCl)₂Acyl Chloride (-COCl)

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound is readily amenable to standard esterification and amidation reactions, providing access to a wide range of derivatives with modified physicochemical properties.

Esterification:

Esterification of heteroaromatic carboxylic acids can be achieved through various established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride, is a common approach. The reaction is typically performed under heating, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

For more sensitive substrates, milder conditions can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphoryl chloride (POCl3) can facilitate esterification at room temperature. For instance, a general procedure for esterification in the presence of POCl3 involves the dropwise addition of the reagent to a cooled solution of the carboxylic acid in the corresponding alcohol.

Table 1: Representative Conditions for Esterification of Heteroaromatic Carboxylic Acids

Catalyst/ReagentAlcoholConditionsYieldReference
Conc. H2SO4EthanolRefluxVaries
POCl3MethanolRoom TemperatureQuantitative
DCC/DMAPVariousRoom TemperatureGood to Excellent

Amidation:

The synthesis of amides from this compound can be accomplished through direct condensation with amines or via activation of the carboxylic acid. Direct thermal amidation requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts.

More commonly, activating agents are used to facilitate amide bond formation under milder conditions. Reagents such as triphenylphosphine-iodine complex can activate the carboxylic acid for reaction with a wide range of amines, including aliphatic, allylic, and aromatic amines. Boron-based reagents, like B(OCH2CF3)3, have also been shown to be effective for the direct amidation of various carboxylic acids with a broad scope of amines. Catalytic methods for amidation are also available, offering a more atom-economical approach.

Table 2: Selected Methods for Amidation of Heteroaromatic Carboxylic Acids

Activating Agent/CatalystAmineConditionsYieldReference
Ph3P–I2Tertiary aminesRoom TemperatureHigh
B(OCH2CF3)3Primary and secondary aminesMeCN, heatVery Good
Boronic acid derivativesVarious aminesToluene, refluxGood

Introduction of Diverse Substituents via Coupling Reactions

Cross-coupling reactions represent a powerful tool for introducing a variety of substituents onto the imidazo[1,5-a]pyridine nucleus, starting from the 6-carboxylic acid derivative. One particularly relevant strategy is decarboxylative cross-coupling.

Decarboxylative cross-coupling reactions utilize the carboxylic acid group as a traceless directing group, which is expelled as carbon dioxide during the reaction. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxylic acid. Palladium-catalyzed decarboxylative cross-coupling between heteroaromatic carboxylic acids and aryl halides has been demonstrated as a valuable route to aryl-substituted heteroaromatics. This transformation typically employs a palladium catalyst and a suitable base, often under microwave irradiation to achieve short reaction times.

Nickel and iron-based catalyst systems have also been explored for the decarboxylative cross-coupling of carboxylic acids with various coupling partners. Furthermore, decarboxylative halogenation provides a pathway to install halide atoms (Cl, Br, I), which can then serve as handles for further functionalization through other cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Table 3: Examples of Decarboxylative Coupling Reactions with Heteroaromatic Carboxylic Acids

Coupling PartnerCatalyst SystemProductReference
Aryl HalidePalladiumAryl-heteroarene
Alkyl HalideNickel/IronAlkyl-heteroarene
Halogen SourceCopperHalo-heteroarene

Synthesis of this compound Hybrids

The presence of the carboxylic acid group on the imidazo[1,5-a]pyridine scaffold provides a convenient point for the synthesis of hybrid molecules. By forming an amide or ester linkage, the this compound moiety can be covalently linked to other pharmacologically active scaffolds.

For example, the synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide has been reported, where the hydrazide is acylated with various substituted benzoyl chlorides. A similar strategy could be employed to link this compound to other molecules containing an amine or alcohol functional group. The resulting hybrid molecules may exhibit synergistic or novel biological activities. The design of such hybrids often aims to combine the pharmacophoric features of two different classes of compounds to target multiple biological pathways or to improve pharmacokinetic properties.

Exploration of Structure–Synthesis Relationships

The reactivity of the this compound in the aforementioned transformations is influenced by the electronic properties of the heterocyclic ring system. The imidazo[1,5-a]pyridine nucleus is an electron-rich heteroaromatic system, which can influence the reactivity of the carboxylic acid group and the feasibility of certain synthetic transformations.

For instance, in decarboxylative coupling reactions, the electronic nature of the heteroaromatic carboxylic acid can affect the reaction course and efficiency. The ease of decarboxylation and subsequent coupling can be modulated by substituents on the imidazo[1,5-a]pyridine ring.

The synthesis of the this compound core itself can be achieved through various cyclization strategies. The choice of starting materials and reaction conditions will determine the substitution pattern on the final molecule. Understanding these structure-synthesis relationships is crucial for designing efficient synthetic routes to novel derivatives and for predicting their chemical behavior in subsequent functionalization reactions.

Pharmacological Significance of the Imidazo[1,5-a]pyridine Scaffold in Drug Discovery

The imidazo[1,5-a]pyridine nucleus is a privileged structure in medicinal chemistry, attracting considerable attention from researchers in both academic and industrial settings. researchgate.net Its structural similarity to endogenous purines suggests a high potential for interaction with a variety of biological targets, which has been confirmed by the broad spectrum of bioactivities reported for its derivatives.

Derivatives of the imidazo[1,5-a]pyridine scaffold have been shown to possess a wide array of pharmacological effects. The unique chemical structure and electronic properties of this heterocyclic system allow for versatile substitutions, leading to compounds with tailored biological functions.

Antitumoral Activity: Various imidazo[1,5-a]pyridine derivatives have been investigated for their potential as anticancer agents. Studies have shown that compounds incorporating this scaffold can exhibit significant antiproliferative effects against various human cancer cell lines. mdpi.com

Antibacterial Activity: The search for new antibiotics is critical in the face of growing antimicrobial resistance. The imidazo[1,5-a]pyridine scaffold has been utilized in the development of novel antibacterial agents. For instance, ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands have demonstrated activity against several Gram-positive and Gram-negative microorganisms. researchgate.net

Antiviral Activity: Imidazopyridine derivatives, as a broad class, are known to exhibit antiviral properties, contributing to the ongoing search for new treatments for viral infections. mdpi.com

Anti-inflammatory Activity: Compounds based on the imidazopyridine framework have also been explored for their anti-inflammatory potential, targeting key pathways in the inflammatory response. nih.gov

The diverse biological activities of this scaffold underscore its importance and potential for the development of new drugs targeting a range of diseases.

Natural products have historically been a rich source of novel chemical scaffolds for drug development. While the prompt suggests Cribrostatin-6 as an example of a natural product containing the imidazo[1,5-a]pyridine scaffold, detailed structural analysis from multiple sources reveals that Cribrostatin-6, isolated from the marine sponge Cribrochalina sp., actually possesses a tricyclic imidazo[5,1-a]isoquinolinedione core. nih.gov This natural product is noted for its potent antimicrobial and antineoplastic activities. nih.gov The structural distinction is important, though the existence of related bioactive natural products highlights the potential of fused imidazole ring systems in generating biologically active molecules.

Targeting Specific Biological Pathways and Molecular Mechanisms

A comprehensive review of published scientific literature and chemical databases was conducted to identify studies specifically investigating the biological targets of This compound and its derivatives.

Despite a thorough search, no specific research findings were identified for derivatives of this compound in the context of the enzyme targets listed below. The available literature on the inhibition of these specific enzymes predominantly focuses on other isomers of the imidazopyridine scaffold, most notably imidazo[1,2-a]pyridine derivatives.

Enzyme Inhibition Studies

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

No studies specifically linking this compound derivatives to the inhibition of IDO or TDO were found. Research on imidazopyridine-based IDO1 inhibitors has been reported, but these studies feature the imidazo[1,2-a]pyridine core. nih.gov

Kinase Inhibition (e.g., MEK1, PI3K/Akt Pathway, PARP)

Similarly, the extensive body of research on kinase inhibition by imidazopyridine compounds centers on the imidazo[1,2-a]pyridine isomer. Numerous studies detail the design and synthesis of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway. nih.govsemanticscholar.orgnih.gov However, specific data on this compound derivatives as inhibitors of MEK1, the PI3K/Akt pathway, or PARP are not available in the current scientific literature.

Other Enzyme Targets (e.g., Rab Geranylgeranyl Transferase, ATP Synthase, Methionyl-tRNA Synthetase)

While research into this compound derivatives has explored a range of biological targets, their activity against certain enzymes remains an area of ongoing investigation.

Rab Geranylgeranyl Transferase (RGGT): This enzyme is crucial for the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. Inhibition of RGGT is a potential therapeutic strategy for cancer. Studies on related imidazo[1,2-a]pyridine scaffolds have shown that substitution at the C6 position can influence inhibitory activity against RGGT. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed as RGGT inhibitors, with some derivatives exhibiting cytotoxic activity against HeLa cancer cells and inhibiting Rab11A prenylation. frontiersin.orgnih.gov Specifically, a compound bearing a carboxylic acid at the C6 position, 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, was synthesized and evaluated. nih.gov However, detailed inhibitory data for this compound derivatives specifically targeting RGGT are not extensively documented in the current literature.

ATP Synthase: As the primary producer of cellular ATP, ATP synthase is a vital enzyme for cellular energy metabolism. Its inhibition is a target for antimicrobial and anticancer therapies. While some imidazo[1,2-a]pyridine analogues have been investigated as potential antituberculosis agents by targeting energy generation and ATP synthesis, specific data on this compound derivatives as direct inhibitors of ATP synthase are scarce. nih.gov

Methionyl-tRNA Synthetase (MetRS): This enzyme is essential for protein biosynthesis, making it an attractive target for the development of antimicrobial agents. Certain imidazo[4,5-b]pyridine derivatives have been shown to exhibit inhibitory effects on the MetRS of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. semanticscholar.orgmdpi.com However, there is a lack of specific research on the inhibitory potential of this compound derivatives against this enzyme.

Receptor Modulation and Ligand Binding Profiling

This compound and its derivatives have been profiled for their ability to modulate the activity of various receptors, demonstrating their potential as therapeutic agents for a range of disorders.

Cannabinoid Receptor Type 2 (CB2R) Agonism

The cannabinoid receptor type 2 (CB2R) is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development. While the broader class of pyridine derivatives has been explored for CB2R agonism, specific data for this compound derivatives is limited. Research on N-aryl-2-pyridone-3-carboxamide derivatives has identified compounds with CB2R agonist activity. nih.gov Additionally, 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides have been developed as potent and selective CB2 receptor inverse agonists. nih.gov These findings in related heterocyclic systems suggest that the this compound scaffold could be a promising starting point for the design of novel CB2R modulators.

Serotonin 5-Hydroxytryptamine (5-HT4) Antagonism

The 5-HT4 receptor is a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. Partial agonists of the 5-HT4 receptor are being investigated for the treatment of cognitive disorders associated with Alzheimer's disease. A study focused on the design and synthesis of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists has been reported. nih.gov Through optimization of structure-activity relationships (SAR) and ADME (absorption, distribution, metabolism, and excretion) properties, a lead compound, 5a , was identified. This compound demonstrated potent and selective 5-HT4 partial agonism, was brain penetrant, and showed efficacy in animal models of cognition. nih.gov

Compound5-HT4 Ki (nM)5-HT4 Functional Activity
5a 1.5Partial Agonist (Emax = 55%)

Table 1: In vitro activity of a lead Imidazo[1,5-a]pyridine derivative at the 5-HT4 receptor. nih.gov

Neuropeptide S Receptor (NPSR) Antagonism

The Neuropeptide S (NPS) system is implicated in the regulation of arousal, anxiety, and drug-seeking behaviors. Antagonists of the NPSR are therefore of interest for the treatment of sleep disorders, anxiety, and addiction. Medicinal chemistry efforts have identified various small molecule antagonists of the NPSR, including those with an imidazopyridine core. researchgate.netnih.gov While specific examples of this compound derivatives as NPSR antagonists are not explicitly detailed in the provided search results, the broader class of imidazopyridines has shown promise. For instance, a series of phosphorothioyl-containing imidazopyridines were characterized as potent NPSR antagonists, with detailed structure-activity relationship studies conducted. nih.gov

GABAA Receptor Interactions

Modulation of Cellular Processes

Derivatives of the imidazopyridine scaffold have been shown to modulate various cellular processes, including those involved in inflammation and cancer. For instance, a novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This suggests that the imidazopyridine core can serve as a template for the development of agents that can influence key cellular signaling cascades. Furthermore, the discovery of imidazo[1,5-a]pyridines as potent and selective inverse agonists of the RORc nuclear receptor highlights their potential to modulate cellular differentiation and immune responses. dntb.gov.ua These findings underscore the therapeutic potential of this class of compounds in diseases driven by aberrant cellular processes.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

Derivatives of the imidazopyridine scaffold have demonstrated notable capabilities in halting the cell cycle and inducing programmed cell death, or apoptosis, in cancerous cells. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger intrinsic apoptosis in melanoma and cervical cancer cells. This is achieved by reducing the levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin, while increasing the levels of cell cycle inhibitors p53 and p21, and apoptosis-associated proteins like BCL2 associated X protein (BAX) and active caspase-9. The silencing of p53 in A375 melanoma cells was found to reduce the apoptosis induced by these compounds, suggesting a p53-partially mediated pathway.

In the context of non-small cell lung cancer (NSCLC), specific imidazo[1,2-a]pyridine derivatives (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12) have been found to induce cytotoxicity by significantly increasing NADPH oxidase (NOX) activity. This leads to ROS-mediated apoptosis. These compounds also impair the mitochondrial membrane potential by upregulating pro-apoptotic proteins BAX and BAK1, and downregulating the anti-apoptotic protein BCL2, which is accompanied by the activation of caspase-9/3. The pro-apoptotic effects of these derivatives were diminished in the presence of N-acetyl-L-cysteine (NAC), a free radical scavenger, confirming the role of oxidative stress in this process. Furthermore, the increased ROS production by these compounds promotes p53-mediated cell cycle arrest through the inactivation of p38MAPK.

Another study on HCC1937 breast cancer cells showed that a novel imidazo[1,2-a]pyridine compound, IP-5, induces cell cycle arrest by increasing the levels of p53 and p21. This suggests that both G0/G1 and G2/M phase cell cycle arrest are mechanisms stimulated by IP-5 in these cells. The same compound was also found to induce an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage.

Hypoxia-Inducible Factor 1α (HIF-1α) Inhibition

The imidazo[1,2-a]pyridine scaffold has been recognized for its potential as a source of inhibitors for HIF-1α prolyl hydroxylase. These enzymes are crucial in regulating the stability of HIF-1α, a key transcription factor in cellular response to hypoxia. By inhibiting these enzymes, imidazo[1,2-a]pyridine derivatives can modulate the HIF-1α pathway, which is a significant target in diseases such as cancer and stroke.

Anti-Proliferative Effects in Cancer Cell Lines

The anti-proliferative activity of this compound derivatives and related compounds has been documented across various cancer cell lines. For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities in HCT-116 human colon carcinoma and MCF-7 breast carcinoma cell lines.

Novel imidazo[1,2-a]pyridine derivatives have also shown significant anti-cancer activity against in-vitro lung adenocarcinoma and 3D multicellular lung tumor spheroids. In a study involving melanoma and cervical cancer cell lines (A375, WM115, and HeLa), three imidazo[1,2-a]pyridine compounds inhibited cell proliferation with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after a 48-hour treatment.

Furthermore, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives displayed submicromolar inhibitory activity against a panel of tumor cell lines. nih.gov The most potent of these, compound 13k, had IC50 values ranging from 0.09 µM to 0.43 µM against all tested cell lines, which included HCC827 (human non-small cell lung cancer cells), A549 (human non-small cell lung cancer cells), SH-SY5Y (human neuroblastoma cells), HEL (human erythroid and leukocyte leukemia cells), and MCF-7 (human breast cancer cells). nih.gov

In another study, three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. IP-5 and IP-6 showed strong cytotoxic impact with IC50 values of 45µM and 47.7µM, respectively, while IP-7 had a higher IC50 of 79.6µM. nih.gov

Therapeutic Potential and Preclinical Efficacy

Research in Oncology and Anti-Cancer Agents

The imidazopyridine scaffold is a promising framework for the development of novel anti-cancer agents. Modifications to the structure of imidazo[1,2-a]pyridines can make them potent substances capable of arresting the cell cycle, inducing apoptosis, modulating signal transduction pathways, and causing DNA damage. nih.gov Their anti-cancer effects are often a result of their inhibitory action on various molecular mechanisms, including the PI3K/Akt pathway. nih.gov

A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov The most potent compound, 13k, inhibited PI3Kα with an IC50 value of 1.94 nM and induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells. nih.gov This highlights the potential of these derivatives as lead compounds for the development of new PI3Kα inhibitors. nih.gov

In another approach, a novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities against breast (MCF-7 and MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. researchgate.net Compound 14j from this series showed the highest potency with IC50 values of 0.021 µM against MCF-7, 0.95 µM against MDA-MB-231, 0.091 µM against A549, and 0.24 µM against DU-145 cell lines. researchgate.net

Compound ClassCancer Cell Line(s)Key FindingsReference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesHCC827, A549, SH-SY5Y, HEL, MCF-7Compound 13k showed IC50 values from 0.09 µM to 0.43 µM and inhibited PI3Kα with an IC50 of 1.94 nM. nih.gov
Amide functionalized imidazo[1,2-a]pyridinesMCF-7, MDA-MB-231, A549, DU-145Compound 14j demonstrated high potency with IC50 values as low as 0.021 µM against MCF-7. researchgate.net
Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7)HCC1937 (breast cancer)IP-5 and IP-6 exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov

Development of Anti-Infective Agents (e.g., Antitubercular, Antibacterial, Antiviral)

The imidazopyridine core has been identified as a "drug prejudice" scaffold due to its wide range of applications, including as anti-infective agents. rsc.orgrsc.org

Antitubercular Activity: Several imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgrsc.org A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mtb H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.006 μM. nih.gov Another study identified novel imidazo[1,2-a]pyridine derivatives with potent anti-TB activity, with MICs ranging from 1.6 to 6.25 μg/mL. nih.gov

Compound ClassTarget OrganismPotency (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006 μM (for most potent compounds) nih.gov
Novel Imidazo[1,2-a]pyridine derivativesM. tuberculosis H37Rv1.6 to 6.25 μg/mL nih.gov

Antibacterial Activity: The antibacterial potential of imidazopyridine derivatives has also been explored. For instance, new 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives were synthesized and showed excellent antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with zones of inhibition ranging from 30–33 mm for the most active compounds. nih.gov

Antiviral Activity: Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have been reported to be highly active against human cytomegalovirus and also showed pronounced activity against varicella-zoster virus. nih.gov Additionally, imidazole derivatives have been investigated for their inhibitory activity against the HCV NS5B polymerase. nih.gov

Investigations in Neurological Disorders (e.g., Alzheimer's Disease)

Research into the therapeutic potential of imidazopyridine derivatives extends to neurological disorders. Specifically, imidazo[1,5-a]pyridine derivatives have been designed and synthesized as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease. nih.gov Optimization of this series led to the discovery of a lead compound that is a potent, selective, and brain-penetrant 5-HT4 partial agonist with good ADME properties and efficacy in animal models of cognition. nih.gov

Anti-Inflammatory Research

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as a promising class of compounds in the search for new anti-inflammatory agents. acs.org Research has indicated that the biological effects of these derivatives include anti-inflammatory activities, alongside other properties like antiviral and antifungal effects. acs.org One of the specific mechanisms through which these compounds exert their effects is through the inhibition of NF-κB-inducing kinase (NIK), a key signaling protein involved in the regulation of inflammation. mdpi.com

Another recognized pathway for mediating anti-inflammatory processes is through the activation of the human cannabinoid receptor type II (CB2R). nih.govmdpi.com Notably, certain imidazo[1,5-a]pyridine derivatives have been developed as agonists for the CB2 receptor, suggesting a potential mechanism for their analgesic and anti-inflammatory benefits. acs.orgresearchgate.net The development of selective CB2 agonists is a significant area of research aimed at treating pain and inflammation without the central nervous system side effects associated with CB1 receptor activation. nih.gov

Table 1: Anti-Inflammatory Activity of Imidazo[1,5-a]pyridine Derivatives
Derivative ClassBiological TargetObserved ActivityReference
Imidazo[1,5-a]pyridinesNF-κB-inducing kinase (NIK)Inhibition mdpi.com
Imidazo[1,5-a]pyridinesCannabinoid Receptor 2 (CB2R)Agonism acs.orgresearchgate.net

Emerging Applications in Other Disease States

The versatile imidazo[1,5-a]pyridine scaffold, including derivatives of the 6-carboxylic acid, has been investigated for a range of therapeutic applications beyond inflammation, most notably in oncology and neurodegenerative disease.

Oncology and Immuno-Oncology

In the field of cancer immunotherapy, imidazo[1,5-a]pyridine derivatives have been discovered as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a critical enzyme that tumors can exploit to create an immunosuppressive microenvironment; its inhibition is a promising strategy to restore the immune system's ability to attack cancer cells. nih.gov

Furthermore, derivatives directly related to the this compound core have been developed as potent kinase inhibitors for cancer treatment. A key example is GDC-0623, an imidazo[1,5-a]pyridine-6-carboxamide derivative, which acts as a potent, ATP non-competitive inhibitor of MEK1. nih.govchemicalbook.com MEK1 is a crucial component of the MAPK signaling pathway, which is often deregulated in cancer. google.com GDC-0623 has shown efficacy against tumor cells with both BRAF and KRAS mutations and has been investigated in clinical trials for patients with advanced solid tumors. nih.govchemicalbook.com The development of such compounds also includes their potential use in combination therapies with PD-1 axis binding antagonists to further enhance anti-tumor immune responses. google.com Other research highlights the general anti-cancer and antitumor activity of this class of compounds. mdpi.com

Neurodegenerative Diseases

Preliminary research has suggested that the imidazo[1,5-a]pyridine scaffold may have therapeutic potential for neurological conditions. Certain derivatives have shown promising results in the context of treating brain injuries, with potential applications in conditions such as Alzheimer's disease. mdpi.com

Other Potential Applications

The biological activity of this scaffold extends to other cellular targets. Research has identified imidazo[1,5-a]pyridine derivatives that function as inhibitors of tubulin polymerization, a mechanism used by some chemotherapy agents, and as inhibitors of phosphodiesterase 10A (PDE10A), a target for various central nervous system disorders. acs.org

Table 2: Emerging Applications of Imidazo[1,5-a]pyridine Derivatives
Therapeutic AreaBiological Target / ApplicationExample Compound / Derivative ClassKey FindingReference
Immuno-OncologyIndoleamine 2,3-dioxygenase 1 (IDO1)Imidazo[1,5-a]pyridinesPotent inhibition of IDO1 to reverse tumor-induced immune suppression. nih.gov
Cancer TherapyMEK1 KinaseGDC-0623Potent, selective, ATP non-competitive inhibitor with antineoplastic activity. nih.govchemicalbook.com
Neurodegenerative DiseaseBrain Injury / Alzheimer's DiseaseImidazo[1,5-a]pyridinesShows promising results in preclinical models. mdpi.com
VariousTubulin PolymerizationImidazo[1,5-a]pyridinesInhibition of tubulin polymerization. acs.org
CNS DisordersPhosphodiesterase 10A (PDE10A)Imidazo[1,5-a]pyridinesInhibition of PDE10A. acs.org

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on This compound to construct a detailed article that adheres to the requested structure focusing on its Structure-Activity Relationship (SAR) and Mechanistic Insights.

The majority of published research on the biological activities, SAR, QSAR modeling, and mechanisms of action of imidazopyridines focuses on other isomers, most notably Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine . While these studies provide valuable insights into the broader class of imidazopyridine compounds, the findings are not directly transferable to the specific this compound scaffold. Applying data from different isomers would be scientifically inaccurate.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article for each of the specified sections and subsections for this compound at this time. Further targeted research and publication on this specific compound are needed to elucidate the detailed SAR and mechanistic insights requested.

Computational Chemistry and Molecular Modeling of Imidazo 1,5 a Pyridine 6 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Imidazo[1,5-a]pyridine-6-carboxylic acid at the molecular level. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G(d,p) basis set, is a common method for these investigations, offering a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability; a larger gap implies higher stability and lower reactivity. nih.gov

For imidazo[1,5-a]pyridine (B1214698) derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Understanding these orbitals is essential for predicting how the molecule will interact with other chemical species. libretexts.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazo[1,5-a]pyridine Derivatives

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0
Note: These values are illustrative and based on typical findings for related imidazopyridine structures. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors to represent varying electrostatic potentials on the molecular surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential.

In the context of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazopyridine ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net

The data obtained from FMO and MEP analyses allow for robust predictions of the reactivity and stability of this compound. The HOMO-LUMO energy gap provides a quantitative measure of chemical stability. nih.gov A larger energy gap suggests that the molecule is less likely to undergo chemical reactions.

Furthermore, global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity profile. These parameters are instrumental in understanding the molecule's behavior in different chemical environments and its potential as a drug candidate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a specific protein target.

Molecular docking simulations can predict the most favorable binding pose of this compound within the active site of a target protein. The simulation software calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. A lower (more negative) score generally indicates a more stable and favorable binding interaction. mdpi.com For instance, docking studies on similar imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown binding affinities ranging from -5.8 to -8.6 kcal/mol against various protein targets. mdpi.com

Table 2: Illustrative Molecular Docking Results for Imidazo[1,5-a]pyridine Derivatives against a Hypothetical Protein Target

CompoundBinding Affinity (kcal/mol)
This compound-7.8
Reference Inhibitor-8.2
Note: These values are for illustrative purposes. Actual binding affinities would depend on the specific protein target and docking protocol used.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For example, the carboxylic acid moiety of this compound would be expected to form strong hydrogen bonds with polar residues such as arginine, lysine, or histidine in a protein's active site. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility and interactions with biological macromolecules.

MD simulations are instrumental in exploring the conformational landscape of a molecule. For a relatively rigid structure like this compound, the primary source of flexibility arises from the rotatable bond connecting the carboxylic acid group to the fused ring system. Understanding the preferred orientation of this group is crucial as it governs how the molecule can interact with a target binding site. Simulations can reveal the energetic favorability of different conformers and the rotational energy barriers, which influence the molecule's ability to adopt an optimal binding pose. The fused bicyclic core of imidazo[1,5-a]pyridine itself is largely planar, contributing to a defined molecular shape. mdpi.com

A critical application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. researchgate.net After an initial docking pose is predicted, an MD simulation of the protein-ligand complex immersed in a simulated physiological environment (water, ions) is performed. The stability of this complex over time is a key indicator of binding affinity. researchgate.net For this compound, simulations would track the root-mean-square deviation (RMSD) of both the ligand and the protein's binding site residues. A stable complex would exhibit minimal fluctuations, indicating that the ligand remains securely in the binding pocket. Furthermore, these simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and π-stacking, that are critical for maintaining the bound state. mdpi.com Studies on related imidazo[1,2-a]pyrimidine derivatives have utilized MD simulations to confirm the stability of ligand-protein interactions and validate docking results.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico tools are vital for early-stage evaluation of a compound's pharmacokinetic and safety profile, collectively known as ADMET properties. nih.gov These predictions help to identify potential liabilities before committing to costly and time-consuming synthesis and experimental testing. mdpi.com

Pharmacokinetic properties determine how a drug is processed by the body. Several computational models and rules, such as Lipinski's Rule of Five, are used to predict the "drug-likeness" of a molecule. These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, predicted physicochemical properties suggest a favorable profile for oral bioavailability. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges defined by common drug-likeness rules. The predicted topological polar surface area (TPSA) is also an important indicator of membrane permeability.

Below is a table of computationally predicted pharmacokinetic and physicochemical properties for this compound.

PropertyPredicted ValueReference
Molecular FormulaC₈H₆N₂O₂ uni.lu
Molecular Weight162.15 g/mol sigmaaldrich.com
XlogP1.4 uni.lu
Hydrogen Bond Donors1 uni.lu
Hydrogen Bond Acceptors4 uni.lu
Rotatable Bonds1 uni.lu
Topological Polar Surface Area (TPSA)67.5 Ų uni.lu

These in silico predictions indicate that this compound possesses physicochemical characteristics that are generally considered favorable for a potential drug candidate. nih.gov The low molecular weight and rotatable bond count suggest good oral absorption potential. The XlogP value indicates balanced solubility, and the TPSA is within a range that is often associated with good cell membrane permeability. Such computational screening is a crucial first step in the modern drug discovery process, allowing researchers to prioritize compounds with a higher probability of success in later developmental stages. mdpi.com

Advanced Characterization Techniques in Imidazo 1,5 a Pyridine 6 Carboxylic Acid Research

X-ray Crystallography for Solid-State Structure Elucidation

As of now, the single-crystal X-ray structure of Imidazo[1,5-a]pyridine-6-carboxylic acid has not been reported in published scientific literature. This technique is fundamental for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For related compounds, X-ray crystallography has been successfully employed. For instance, the crystal structure of a different derivative, the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, was determined, revealing that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar. researchgate.net Another study confirmed the structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one and its thione analog, providing detailed bond length measurements that confirmed the C=O double bond character in the lactam moiety. researchgate.net However, this level of detailed solid-state structural information is not available for this compound itself.

Spectroscopic Methods for Purity and Structural Confirmation (e.g., NMR, LC-MS, FT-IR for research purposes)

Spectroscopic data are crucial for confirming the identity and purity of a synthesized compound. While commercial suppliers of this compound indicate that characterization data such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are available upon request, these spectra are not published in accessible research articles. ambeed.com

In the broader context of imidazo[1,5-a]pyridine (B1214698) and related imidazopyridine research, these techniques are standard practice:

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively. For various imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, detailed NMR data, including chemical shifts (δ) and coupling constants (J), are routinely reported to confirm their structures. nih.govsemanticscholar.org

LC-MS: This technique is used to verify the molecular weight and purity of a compound. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) confirms the compound's identity. For example, various novel imine-bearing imidazo[1,2-a]pyrimidine derivatives have been characterized by LC-MS to confirm their expected molecular weights. semanticscholar.org

FT-IR Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For instance, in studies of imidazo[1,2-a]pyrimidine derivatives, characteristic vibrational frequencies (ν) are reported for C=N, C=C, and C-H bonds, confirming the presence of the heterocyclic core and its substituents. nih.gov

Without published data for this compound, a specific data table cannot be generated.

Biophysical Techniques for Ligand-Target Binding Studies

The imidazo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry for its potential interaction with various biological targets. researchgate.netacs.org However, specific biophysical studies detailing the binding of this compound to a biological target are not available in the current body of scientific literature.

Biophysical techniques are essential for quantifying the interaction between a small molecule (ligand) and its target protein. Common methods used for related classes of compounds include:

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics (association and dissociation rates) in real-time by detecting changes in the refractive index on a sensor surface when a ligand binds to an immobilized target.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this method assesses ligand binding by measuring the change in the thermal stability of a target protein upon ligand association.

Studies on other imidazopyridine derivatives have demonstrated their potential as ligands for various receptors, implying that such biophysical characterization would be a critical step in their development as therapeutic agents. dergipark.org.trnih.gov For example, the interaction of imidazo[1,5-a]pyridine-based fluorescent probes with liposomes has been investigated to assess their potential as membrane probes. mdpi.comnih.gov Nevertheless, specific binding data for this compound remains uncharacterised in published research.

Future Perspectives and Research Challenges for Imidazo 1,5 a Pyridine 6 Carboxylic Acid

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a critical challenge in modern pharmaceutical chemistry. Traditional methods for synthesizing imidazopyridine derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. rsc.org Future research is increasingly focused on green and sustainable alternatives.

Innovations in this area include the use of eco-friendly solvents, such as water or anisole (B1667542), and the development of catalyst systems that are more sustainable. For instance, iron-catalyzed C-H amination has been reported for the construction of imidazo[1,5-a]pyridines in anisole, with water as the only byproduct. Copper-catalyzed reactions using clean oxidants like molecular oxygen also represent a greener approach. researchgate.net

Furthermore, methodologies that improve atom economy, such as one-pot multi-component reactions, are gaining prominence. These strategies streamline the synthesis process, reduce the need for purification of intermediates, and minimize solvent usage. The application of microwave irradiation is another technique that can accelerate reaction times and improve energy efficiency. The development of syntheses using recyclable catalysts, such as magnetic nanocatalysts, also aligns with the principles of green chemistry by simplifying catalyst recovery and reuse.

Green Synthetic Strategy Description Potential Advantages
Catalysis in Green Solvents Utilization of non-toxic, biodegradable solvents like water or anisole in catalytic reactions.Reduced environmental impact, improved safety profile.
Use of Clean Oxidants Employing molecular oxygen (O₂) as the oxidant in cyclization reactions.Avoids the use of stoichiometric, often toxic, oxidizing agents.
Multi-Component Reactions Combining three or more reactants in a single step to form the final product.Increased efficiency, reduced waste, simplified procedures.
Microwave-Assisted Synthesis Using microwave irradiation to heat reaction mixtures.Faster reaction times, often higher yields, improved energy efficiency.
Recyclable Nanocatalysts Employing magnetic or otherwise easily separable nanocatalysts.Simplified product purification, catalyst reuse, reduced costs.

Discovery of Novel Biological Targets and Therapeutic Areas

The imidazo[1,5-a]pyridine (B1214698) scaffold is considered a privileged pharmacophore, meaning it can bind to multiple biological targets with high affinity. rsc.org While initial research has focused on areas like cancer and infectious diseases, future work aims to identify novel targets and expand the therapeutic applications of Imidazo[1,5-a]pyridine-6-carboxylic acid derivatives.

One of the most promising future directions is in the field of oncology. Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have shown potent activity as inhibitors of key signaling pathways implicated in cancer, such as the AKT/mTOR pathway. They are also being investigated as inhibitors of receptor tyrosine kinases like c-Met and as covalent inhibitors for challenging targets like KRAS G12C mutants. These findings suggest that this compound could be a valuable starting point for developing targeted cancer therapies.

In the realm of infectious diseases, particularly tuberculosis, related imidazopyridine amides have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. bio-conferences.org These compounds have been found to target essential enzymes for bacterial survival, such as QcrB (a subunit of the electron transport chain) and ATP synthase. This opens up avenues for developing new anti-tubercular agents with novel mechanisms of action.

Beyond these areas, the unique structure of imidazopyridines suggests potential interactions with a wide range of biological systems, and future research may uncover activities in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections. nih.gov

Potential Therapeutic Area Specific Biological Target(s) Rationale / Supporting Evidence
Oncology c-Met, AKT/mTOR pathway, KRAS G12CDerivatives show potent inhibition of these key cancer signaling pathways.
Infectious Diseases (Tuberculosis) QcrB, ATP synthaseRelated compounds are effective against MDR/XDR-TB by targeting bacterial energy metabolism. bio-conferences.org
Neurodegenerative Disorders GABA-A receptors (for related isomers)The scaffold is present in compounds with CNS activity, suggesting potential for new applications. nih.gov
Inflammatory Diseases Pro-inflammatory enzymesSome imidazopyrimidine derivatives exhibit anti-inflammatory properties. ontosight.ai

Integration with Advanced Drug Delivery Systems and Nanotechnology

A significant hurdle for many promising therapeutic compounds is poor solubility, low bioavailability, and off-target toxicity. nih.gov Integrating this compound derivatives with advanced drug delivery systems and nanotechnology offers a promising strategy to overcome these challenges. sciresjournals.com Nanotechnology-based approaches can enhance the therapeutic efficacy of drugs by improving their delivery to specific sites in the body. nih.govnih.gov

Nanocarriers such as liposomes, polymeric nanoparticles, and micelles can encapsulate the drug, protecting it from degradation in the bloodstream and improving its pharmacokinetic profile. mdpi.com These systems can be designed for controlled release, ensuring that the drug is available at the therapeutic site over an extended period. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissues. nih.gov

Recent research has also highlighted the potential of the imidazo[1,5-a]pyridine scaffold itself in the realm of nanotechnology. Certain derivatives have been synthesized as fluorescent probes that can successfully intercalate into liposomes, which are artificial models of cell membranes. nih.govnih.gov This demonstrates an intrinsic compatibility with lipid-based delivery systems and opens up possibilities for developing "theranostic" agents, where the compound can be used for both therapy and diagnostic imaging. sciresjournals.com The carboxylic acid group at the 6-position provides a convenient handle for conjugation to these delivery systems.

Overcoming Synthetic and Biological Hurdles

Despite its potential, the journey of this compound from a laboratory compound to a clinical drug is fraught with challenges. Synthetically, many existing methods still require harsh conditions, such as the use of polyphosphoric acid, which can be difficult to handle and scale up. rsc.org Achieving high yields and regioselectivity, especially when introducing multiple substituents, can also be a significant challenge. The development of more robust, scalable, and milder synthetic routes is a key hurdle that needs to be addressed.

From a biological and pharmacological standpoint, several hurdles must be overcome. Fused heterocyclic compounds often exhibit high lipophilicity, which can lead to poor aqueous solubility and non-specific binding. rsc.org This can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Achieving a balance between therapeutic potency and favorable drug-like properties is a major challenge in the optimization process.

Metabolic stability is another critical factor. The compound must be stable enough in the body to reach its target but also be clearable to avoid toxicity. Early-stage in vitro and in vivo studies are essential to identify potential metabolic liabilities and guide the chemical modification of the scaffold to improve its pharmacokinetic properties.

Potential for Clinical Translation and Preclinical Development

The ultimate goal of medicinal chemistry research is the clinical translation of a promising compound. For this compound and its derivatives, the path to the clinic involves rigorous preclinical development. This phase includes extensive in vitro and in vivo testing to establish a compound's efficacy and safety profile.

Encouragingly, several compounds based on related imidazopyridine scaffolds have shown promise in preclinical studies. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been identified with nanomolar activity against M. tuberculosis and have undergone in vivo pharmacokinetic evaluations in mice. nih.gov One clinical candidate from this class, Telacebec (Q203), has advanced to clinical trials for tuberculosis, demonstrating that this scaffold is capable of producing viable drug candidates. rsc.org

In oncology, derivatives of the related imidazo[4,5-b]pyridine scaffold have been optimized to yield preclinical candidates that are orally bioavailable and show significant tumor growth inhibition in animal models (xenografts) with no observable toxicity. This provides a strong precedent for the potential of the broader imidazopyridine class.

Future preclinical development of this compound derivatives will require a systematic approach, including:

Lead Optimization: Modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease.

Toxicology Studies: A comprehensive evaluation of the compound's safety profile to identify any potential adverse effects.

Successful navigation of these preclinical stages is the critical prerequisite for advancing these promising compounds into human clinical trials.

Q & A

Q. What structural modifications retain core bioactivity while reducing off-target effects?

  • SAR Insights :
  • Ring Substitution : Replace the carboxylic acid with amide groups to maintain hydrogen-bonding capacity while altering pharmacokinetics.
  • Heterocycle Fusion : Explore pyrazine-fused analogs (e.g., imidazo[1,5-a]pyrazines) for improved selectivity .

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